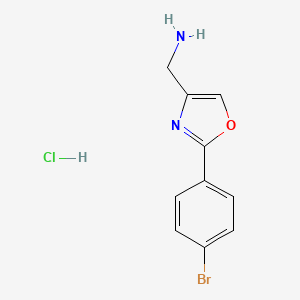

(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

CAS No.: 33105-98-5

Cat. No.: VC2568942

Molecular Formula: C10H10BrClN2O

Molecular Weight: 289.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33105-98-5 |

|---|---|

| Molecular Formula | C10H10BrClN2O |

| Molecular Weight | 289.55 g/mol |

| IUPAC Name | [2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H |

| Standard InChI Key | QFBYEMIMBOIFGV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl |

Introduction

Chemical Identity and Structural Properties

Basic Information

(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is an organic compound belonging to the oxazole family, specifically characterized by a brominated phenyl group attached to an oxazole ring with an amine functional group. Its identification parameters include:

| Parameter | Value |

|---|---|

| CAS Number | 33105-98-5 |

| Molecular Formula | C₁₀H₁₀BrClN₂O |

| Molecular Weight | 289.56 g/mol |

| InChI Key | QFBYEMIMBOIFGV-UHFFFAOYSA-N |

| Minimum Purity (Commercial) | 95%+ |

The compound features a five-membered heterocyclic oxazole ring containing one nitrogen and one oxygen atom, with a 4-bromophenyl group at position 2 and a methanamine group at position 4 . This structural arrangement contributes significantly to its chemical reactivity and potential biological activity.

Structural Characteristics

The molecular structure of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride consists of three key components:

-

A para-brominated phenyl ring (4-bromophenyl)

-

A central oxazole heterocycle

-

A methanamine side chain at position 4 of the oxazole

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound is characterized by several important features:

-

The bromine substituent on the phenyl ring creates an electrophilic site that can participate in various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.

-

The primary amine group (-CH₂NH₂) serves as a nucleophilic center, capable of participating in numerous reactions including:

-

Acylation reactions

-

Reductive amination

-

Formation of imines and enamines

-

Nucleophilic substitution reactions

-

-

The oxazole ring provides additional sites for functionalization, particularly through electrophilic aromatic substitution reactions, though these typically require activating conditions.

The presence of the hydrochloride salt form affects the nucleophilicity of the amine group, typically requiring base-mediated conditions to restore its reactivity for synthetic applications.

Synthesis and Preparation

General Synthetic Approaches

While detailed synthetic protocols specific to (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride are less commonly documented in accessible literature, oxazole derivatives of this type are generally synthesized through established methodologies. The synthesis typically involves:

-

Formation of the oxazole core through condensation reactions using appropriate precursors

-

Introduction of the bromophenyl and aminomethyl functionalities either during core formation or through subsequent modifications

-

Conversion to the hydrochloride salt form for stabilization

The specific conditions and reagents employed would vary depending on the starting materials and desired purity of the final product.

Purification and Characterization

Commercial preparations of this compound typically achieve a minimum purity of 95% or higher . Characterization methods commonly employed include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

-

Elemental Analysis

These analytical techniques ensure proper identification and structural confirmation of the synthesized compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume